molecular formula C7H6N2O3S B13712866 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione

4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione

Cat. No.: B13712866
M. Wt: 198.20 g/mol
InChI Key: AMARXLVJOVHVRU-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione is a heterocyclic compound that features both thiazole and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione typically involves the reaction of thiazole derivatives with oxazolidine-2,5-dione. One common method includes the use of thiosemicarbazide and phenacyl bromide, which undergoes a cyclization reaction to form the thiazole ring . The oxazolidine ring is then introduced through a subsequent reaction with oxazolidine-2,5-dione under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting with the preparation of thiazole intermediates. These intermediates are then reacted with oxazolidine-2,5-dione in the presence of catalysts to enhance yield and purity . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H6N2O3S/c1-3-5(13-2-8-3)4-6(10)12-7(11)9-4/h2,4H,1H3,(H,9,11)

InChI Key

AMARXLVJOVHVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2C(=O)OC(=O)N2

Origin of Product

United States

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